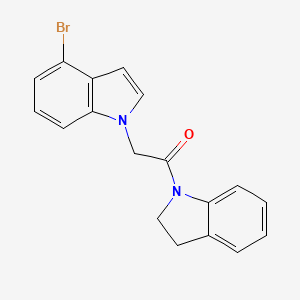
5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan carboxamides This compound is characterized by the presence of a furan ring, a thiadiazole ring, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a substitution reaction using chlorobenzene derivatives.
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the reaction of appropriate thiosemicarbazide derivatives with cyclopropyl isocyanate.
Coupling Reactions: The final step involves coupling the furan ring with the thiadiazole ring and the chlorophenyl group under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions could target the thiadiazole ring, potentially converting it to a thiadiazoline derivative.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions due to its unique structure.
Material Science:
Biology
Enzyme Inhibition: The compound could act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Protein Binding: Its structure allows for potential interactions with proteins, useful in drug discovery.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals targeting specific diseases.
Therapeutic Agents: Possible applications as anti-inflammatory or anti-cancer agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its chemical properties.
Chemical Manufacturing: Use as an intermediate in the synthesis of other complex molecules.
作用機序
The mechanism of action of 5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
類似化合物との比較
Similar Compounds
5-(2-chlorophenyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with a methyl group instead of a cyclopropyl group.
5-(2-chlorophenyl)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide: Similar structure but with an ethyl group instead of a cyclopropyl group.
Uniqueness
The presence of the cyclopropyl group in 5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide may confer unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.
特性
分子式 |
C16H12ClN3O2S |
|---|---|
分子量 |
345.8 g/mol |
IUPAC名 |
5-(2-chlorophenyl)-N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)furan-2-carboxamide |
InChI |
InChI=1S/C16H12ClN3O2S/c17-11-4-2-1-3-10(11)12-7-8-13(22-12)14(21)18-16-20-19-15(23-16)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,20,21) |
InChIキー |
SKZMSVSAPSHQKS-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NN=C(S2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-(4-Chlorophenyl)-2-(2-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14935476.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(3-oxo-3,5,7,8-tetrahydro-2H-thiopyrano[4,3-c]pyridazin-2-yl)acetamide](/img/structure/B14935490.png)
![N-{3-[2-(morpholin-4-yl)ethoxy]phenyl}-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B14935491.png)
![N-(6-chloropyridin-3-yl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B14935499.png)

![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]acetamide](/img/structure/B14935504.png)

![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![N-{2-[(furan-2-ylmethyl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B14935526.png)

![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)

![methyl {[(2E)-3-oxo-2-(2,3,5-trimethoxybenzylidene)-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B14935569.png)
